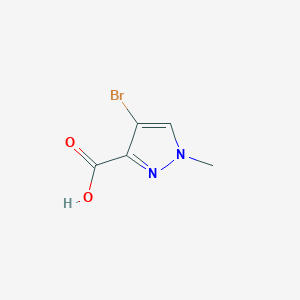![molecular formula C6H9NO B1268196 6-Azabicyclo[3.2.0]heptan-7-one CAS No. 22031-52-3](/img/structure/B1268196.png)
6-Azabicyclo[3.2.0]heptan-7-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one derivatives has been described in various studies, indicating its importance in the field of organic chemistry and drug discovery. For instance, a series of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds were designed and synthesized as inhibitors for cysteine proteases cathepsins, showcasing its utility in inhibiting specific enzymes at low nanomolar ranges (Zhou et al., 2002). Additionally, innovative synthetic routes have been developed for creating 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring systems, demonstrating the compound's versatile synthetic accessibility from readily available materials (Brown et al., 1977).
Molecular Structure Analysis
The molecular structure of 6-Azabicyclo[3.2.0]heptan-7-one and its derivatives is crucial for their chemical behavior and interaction with biological targets. Studies have employed various spectroscopic techniques to deduce the relative stereochemistry of the synthesized compounds, which is fundamental for understanding their chemical reactivity and potential as medicinal compounds (Brown et al., 1977).
Chemical Reactions and Properties
The reactivity of 6-Azabicyclo[3.2.0]heptan-7-one derivatives toward various chemical reactions has been explored to understand their chemical properties better. For example, the synthesis of 3-Azabicyclo[3.2.0]heptane derivatives as γ-Aminobutyric Acid analogues through intermolecular [2+2] photocycloaddition illustrates the compound's versatility in participating in complex chemical transformations (Petz & Wanner, 2013).
Physical Properties Analysis
The physical properties of 6-Azabicyclo[3.2.0]heptan-7-one, including melting points, boiling points, and solubilities, are essential for its application in synthesis and drug formulation. These properties depend on the molecular structure and substitution pattern on the azabicyclo[3.2.0]heptan-7-one skeleton. Although specific physical property data were not directly found in the reviewed literature, such properties are typically investigated as part of the compound's characterization process.
Chemical Properties Analysis
The chemical properties of 6-Azabicyclo[3.2.0]heptan-7-one, such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are critical for its application in synthetic chemistry and drug development. The compound's unique bicyclic structure with a ketone and an azabridge offers interesting reactivity patterns, as evidenced by its utility in synthesizing enzyme inhibitors and other biologically active molecules (Zhou et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Design
6-Azabicyclo[3.2.0]heptan-7-one and its derivatives are involved in several synthetic pathways, primarily focusing on the development of novel compounds with potential medicinal applications. For instance, these compounds are utilized in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This transformation is significant in drug design, as the resulting compounds are considered more promising within this field due to their structural uniqueness (Mollet, D’hooghe & Kimpe, 2012).
Pharmacophore Development
The unique structure of these bicyclic compounds makes them crucial pharmacophores, especially in the field of medicinal chemistry. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The formation of these compounds, such as 3-azabicyclo[3.2.0]heptane derivatives, is highly diastereoselective, predominantly yielding one diastereoisomer, indicating their importance in creating specific, targeted interactions in drug development (Kriis et al., 2010).
Building Blocks for Drug Discovery
These compounds are also recognized as advanced building blocks in drug discovery. Researchers have developed methods for the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which serve as attractive building blocks due to their structural complexity and potential for derivatization, making them suitable for the creation of novel pharmaceuticals (Denisenko et al., 2017).
Cysteine Proteases Inhibitors
Specific derivatives of 6-Azabicyclo[3.2.0]heptan-7-one have been designed and synthesized as new classes of inhibitors for cysteine proteases, a group of enzymes involved in various physiological and pathological processes. One such compound demonstrated excellent inhibitory activity, showing the potential therapeutic applications of these derivatives (Zhou et al., 2002).
Safety and Hazards
Zukünftige Richtungen
The azabicyclo [3.2.0]heptan-7-ones have been prepared from pyrrole . This approach could be explored further for the synthesis of “6-Azabicyclo[3.2.0]heptan-7-one” and its derivatives. The remarkably stable pyran fused 2-acetoxy-NH-aziridines synthesized from the enamine fragment of the reactants can be used in SAR studies in pharmaceutical and medicinal chemistry .
Eigenschaften
IUPAC Name |
6-azabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDBIGNYXNSBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338481 | |
| Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.2.0]heptan-7-one | |
CAS RN |
22031-52-3 | |
| Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-Azabicyclo[3.2.0]heptan-7-one?
A1: 6-Azabicyclo[3.2.0]heptan-7-one is a bicyclic organic compound containing a β-lactam ring fused to a cyclopentane ring. The molecule possesses a strained β-lactam moiety due to the ring fusion [, ]. This strain influences its reactivity, making it a valuable building block in organic synthesis. X-ray crystallography studies have shown that the cyclohexane ring in the molecule can adopt either a boat or a half-chair conformation [].
Q2: How is 6-Azabicyclo[3.2.0]heptan-7-one synthesized?
A2: Several synthetic routes to 6-Azabicyclo[3.2.0]heptan-7-one and its derivatives have been reported. One approach involves a [2+2] cycloaddition reaction between a ketene equivalent and an imine []. Another method utilizes ring-closing metathesis reactions to construct the bicyclic system [].
Q3: How does the reactivity of 6-Azabicyclo[3.2.0]heptan-7-one differ from simpler β-lactams?
A3: The fused cyclopentane ring significantly influences the reactivity of the β-lactam in 6-Azabicyclo[3.2.0]heptan-7-one. The strained system exhibits enhanced reactivity towards ring-opening reactions [, ]. This reactivity has been exploited to synthesize various heterocyclic compounds, including substituted tetrahydrofurans [] and aminocyclopentanecarboxamides [].
Q4: Can 6-Azabicyclo[3.2.0]heptan-7-one be used to synthesize biologically relevant molecules?
A4: Yes, researchers have successfully utilized 6-Azabicyclo[3.2.0]heptan-7-one as a starting material for synthesizing carbocyclic nucleoside analogs []. These analogs have potential applications as agonists for adenosine receptors, which are involved in various physiological processes.
Q5: Are there any enzymatic methods for modifying 6-Azabicyclo[3.2.0]heptan-7-one?
A5: Yes, lipases, such as Lipolase from Candida antarctica, have been shown to catalyze the enantioselective ring-opening of 6-Azabicyclo[3.2.0]heptan-7-one and its homologues []. This enzymatic approach provides access to enantiomerically enriched β-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds.
Q6: Has the structure of 6-Azabicyclo[3.2.0]heptan-7-one been determined experimentally?
A6: Yes, the crystal structure of 6-Azabicyclo[3.2.0]heptan-7-one has been solved using X-ray crystallography [, ]. The molecule crystallizes in the monoclinic space group P21/c, and the crystal structure reveals the presence of intermolecular N-H…O=C hydrogen bonds []. This information provides valuable insights into the molecular packing and intermolecular interactions of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)





